molecular formula C10H4ClF4N B1349369 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline CAS No. 59611-55-1

4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline

Cat. No.: B1349369
CAS No.: 59611-55-1
M. Wt: 249.59 g/mol
InChI Key: BLIVSENQFPJREV-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline typically involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . This method allows for the formation of the quinoline ring with the desired substituents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted quinolines can be formed.

    Oxidation Products: Oxidized derivatives of quinoline.

    Reduction Products: Reduced forms of quinoline with altered functional groups.

Scientific Research Applications

4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of quinoline derivatives with biological targets.

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The presence of electronegative substituents such as chlorine, fluorine, and trifluoromethyl groups enhances its binding affinity to various enzymes and receptors. This compound can modulate biological pathways by inhibiting or activating specific molecular targets, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison: 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline is unique due to the presence of both chlorine and fluorine atoms along with a trifluoromethyl group. This combination of substituents imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs. Additionally, the trifluoromethyl group enhances its lipophilicity, which can influence its biological activity and pharmacokinetic properties.

Properties

IUPAC Name

4-chloro-6-fluoro-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF4N/c11-7-4-9(10(13,14)15)16-8-2-1-5(12)3-6(7)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIVSENQFPJREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371465
Record name 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
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Molecular Weight

249.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59611-55-1
Record name 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59611-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
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